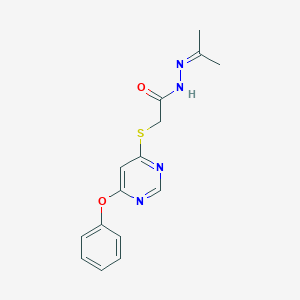

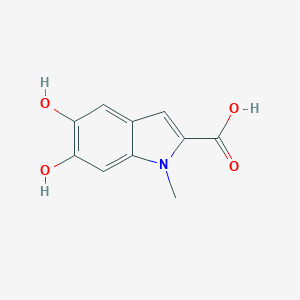

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-1H-indole-2-carboxylic acid is a compound with the molecular weight of 193.16 . It is a photosensitizing agent with a long detection time . It has been used in the treatment of cervical cancer and skin cancer . It is also an inhibitor of tyrosinase .

Synthesis Analysis

The synthesis of 5,6-Dihydroxy-1H-indole-2-carboxylic acid involves various methods . One of the key methods involves the use of a coupling agent (HATU/DIPEA) and requires protection of the catechol function by easily removable acetyl groups . The O-acetylated compounds could be safely stored and taken to the reactive o-diphenol form just before use .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-1H-indole-2-carboxylic acid is represented by the linear formula C9H7NO4 . More detailed structural analysis can be obtained from 2D NMR analysis .Chemical Reactions Analysis

The oxidative polymerization of the synthesized amides carried out in air in aqueous buffer at pH 9 afforded melanin-like pigmented materials . These materials showed chromophores resembling those of DHICA-derived pigments .Physical And Chemical Properties Analysis

5,6-Dihydroxy-1H-indole-2-carboxylic acid is a solid compound . It has a molecular weight of 193.16 . It is stable at room temperature .Safety And Hazards

Future Directions

The future directions of 5,6-Dihydroxy-1H-indole-2-carboxylic acid research could involve its potential photoprotective action as a result of its ability to control the level of reactive oxygen species generated in vivo on solar exposure and the associated oxidation processes . It could also be used as an ingredient in dermocosmetic formulations due to its good solubility in alcoholic solvents .

properties

IUPAC Name |

5,6-dihydroxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKBPYKGIFSFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578183 |

Source

|

| Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |

CAS RN |

126434-73-9 |

Source

|

| Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)

![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)